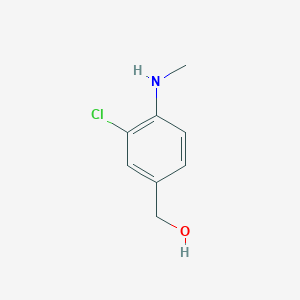
(3-Chloro-4-(methylamino)phenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Chloro-4-(methylamino)phenyl)methanol: is an organic compound with the molecular formula C8H10ClNO It is a derivative of phenylmethanol, where the phenyl ring is substituted with a chlorine atom at the 3-position and a methylamino group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-4-(methylamino)phenyl)methanol typically involves the following steps:
Nitration: The starting material, 3-chlorotoluene, undergoes nitration to form 3-chloro-4-nitrotoluene.
Reduction: The nitro group in 3-chloro-4-nitrotoluene is reduced to an amino group, yielding 3-chloro-4-aminotoluene.
Methylation: The amino group is then methylated to form 3-chloro-4-(methylamino)toluene.
Oxidation: Finally, the methyl group is oxidized to a hydroxymethyl group, resulting in this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure efficient conversion and minimize by-products.
化学反应分析
Types of Reactions:
Oxidation: (3-Chloro-4-(methylamino)phenyl)methanol can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form (3-Chloro-4-(methylamino)phenyl)methane.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products:
- Oxidation products include aldehydes and carboxylic acids.
- Reduction products include (3-Chloro-4-(methylamino)phenyl)methane.
- Substitution products vary depending on the nucleophile used.
科学研究应用
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential pharmaceutical agent due to its structural similarity to other bioactive compounds.
Industry:
- Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of (3-Chloro-4-(methylamino)phenyl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
(4-(Methylamino)phenyl)methanol: Similar structure but lacks the chlorine atom at the 3-position.
(3-Chloro-4-aminophenyl)methanol: Similar structure but lacks the methyl group on the amino group.
Uniqueness:
- The presence of both the chlorine atom and the methylamino group in (3-Chloro-4-(methylamino)phenyl)methanol provides unique chemical properties and reactivity compared to its analogs.
- Its specific substitution pattern allows for distinct interactions with biological targets, making it a valuable compound for research and industrial applications.
属性
分子式 |
C8H10ClNO |
|---|---|
分子量 |
171.62 g/mol |
IUPAC 名称 |
[3-chloro-4-(methylamino)phenyl]methanol |
InChI |
InChI=1S/C8H10ClNO/c1-10-8-3-2-6(5-11)4-7(8)9/h2-4,10-11H,5H2,1H3 |
InChI 键 |
FIJSKPYNUYFLTC-UHFFFAOYSA-N |
规范 SMILES |
CNC1=C(C=C(C=C1)CO)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-benzyl-2,4,5,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-one;dihydrochloride](/img/structure/B13132207.png)

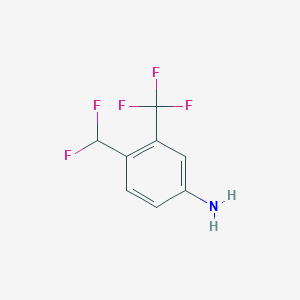
![[3,4'-Bipyridin]-5-amine, N-[(3,4-difluorophenyl)methyl]-](/img/structure/B13132232.png)
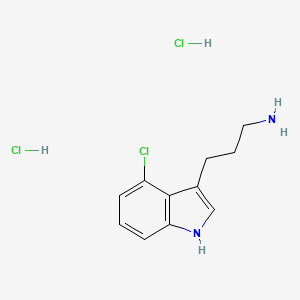
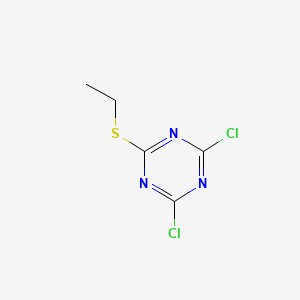

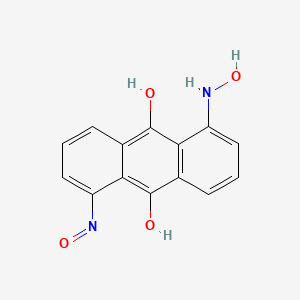

![1,1'-([1,1'-Biphenyl]-3,5-diylbis(azanediyl))bis(anthracene-9,10-dione)](/img/structure/B13132267.png)
![5-Methylfuro[2,3-b]pyridine](/img/structure/B13132275.png)
![8-Bromo-7-chloro-2-(2-methylphenyl)-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13132277.png)

